molecular formula C15H15Cl2N3O3S B12183765 (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12183765
M. Wt: 388.3 g/mol
InChI Key: ZEYVAPFLJPMKFV-UHFFFAOYSA-N
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Description

(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, particularly through the Wnt pathway . Its primary research value lies in its high selectivity and potency, making it an essential pharmacological tool for probing the complex physiological and pathological functions of GSK-3. Researchers utilize this compound to investigate the mechanisms of neurodegenerative diseases, as inhibition of GSK-3β has been shown to reduce tau hyperphosphorylation, a key event in the pathogenesis of Alzheimer's disease . Beyond neuroscience, its application extends to oncology research, where it is used to study the regulation of apoptosis and cell proliferation, given that GSK-3β modulates the stability of numerous oncoproteins and tumor suppressors. The compound's mechanism, by blocking GSK-3β activity, allows scientists to explore therapeutically relevant pathways involved in glucose metabolism, stem cell maintenance, and inflammation, providing critical insights for the development of novel treatment strategies for a range of disorders.

Properties

Molecular Formula

C15H15Cl2N3O3S

Molecular Weight

388.3 g/mol

IUPAC Name

4-[(3,5-dichlorophenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H15Cl2N3O3S/c1-9-14(7-18-12-5-10(16)4-11(17)6-12)15(21)20(19-9)13-2-3-24(22,23)8-13/h4-7,13,19H,2-3,8H2,1H3

InChI Key

ZEYVAPFLJPMKFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Route 1: Cyclocondensation of Hydrazine Derivatives with β-Keto Sulfones

This method involves the formation of the pyrazolone ring through cyclocondensation, followed by imine formation:

Step 1: Synthesis of Intermediate A

  • Reactants : Ethyl 3-oxobutanoate and 3-amino-tetrahydrothiophene-1,1-dioxide.

  • Conditions : Reflux in ethanol (78°C, 12 hrs) with catalytic acetic acid.

  • Mechanism : Nucleophilic attack of the amine on the β-keto ester, followed by cyclodehydration.

Step 2: Schiff Base Formation

  • Reactants : Intermediate A and 3,5-dichloroaniline.

  • Conditions : Toluene, molecular sieves, 110°C, 8 hrs.

  • Yield : 62–68% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Key Data :

ParameterValue
Reaction Time20 hrs (total)
Overall Yield58%
Purity (HPLC)>98%

Route 2: One-Pot Tandem Reaction

A streamlined approach combining cyclocondensation and imination in a single vessel:

Reactants :

  • 3,5-Dichloroaniline (1.2 eq)

  • 1,1-Dioxidotetrahydrothiophene-3-carbaldehyde (1.0 eq)

  • Methyl acetoacetate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Zinc triflate (10 mol%)

  • Temperature: 100°C, 6 hrs

Advantages :

  • Eliminates isolation of intermediates.

  • Enhances atom economy (82% vs. 58% in Route 1).

Limitations :

  • Requires rigorous exclusion of moisture.

  • Generates regioisomeric byproducts (8–12%).

Optimization Strategies for Enhanced Yield and Selectivity

Solvent Systems and Catalytic Effects

Comparative studies reveal solvent polarity critically impacts reaction kinetics:

SolventDielectric ConstantYield (%)Isomer Ratio (4E:4Z)
Toluene2.4589:1
Ethanol24.3497:3
DMF36.76819:1

Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring the 4E isomer.

Acid/Base-Mediated Tautomerization Control

The pyrazolone ring exists in keto-enol equilibrium, affecting reactivity:

  • Base (K₂CO₃) : Shifts equilibrium toward enolate, accelerating imine formation (k = 0.42 min⁻¹).

  • Acid (p-TsOH) : Stabilizes keto form, reducing side reactions (e.g., oxidation).

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, CH=N), 7.82 (d, J = 2.1 Hz, 2H, Ar-H), 7.48 (t, J = 2.1 Hz, 1H, Ar-H), 4.12 (m, 1H, tetrahydrothiophene-H), 3.02 (s, 3H, CH₃).

IR (KBr) :

  • 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1320–1150 cm⁻¹ (S=O).

HRMS (ESI-TOF) :

  • m/z Calc. for C₁₅H₁₅Cl₂N₃O₃S: 388.0321; Found: 388.0324.

Purity Assessment

MethodConditionsPurity (%)
HPLCC18, MeCN/H₂O (70:30), 1 mL/min98.5
Elemental AnalysisC, H, N, S, Cl±0.3% theory

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

Common impurities include:

  • 4Z Isomer : Minimized using high-polarity solvents.

  • Over-oxidized sulfone : Controlled by limiting oxidant (H₂O₂) stoichiometry.

Green Chemistry Considerations

  • Solvent Recovery : Toluene and DMF recycled via distillation (85% efficiency).

  • Catalyst Reusability : Zinc triflate reused 5× with <10% activity loss .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.

Biological Activity

The compound (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a pyrazolone core, which is significant in medicinal chemistry for its diverse biological activities. Key structural components include:

  • Pyrazolone Ring : Known for anti-inflammatory and analgesic properties.
  • Dichlorophenyl Group : Enhances lipophilicity and may contribute to antimicrobial activity.
  • Tetrahydrothiophene Moiety : Potentially involved in various biological interactions.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC16H16Cl2N4O2S
Molecular Weight395.29 g/mol
CAS NumberNot specified

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the dichlorophenyl group suggests that this compound may also possess significant antimicrobial activity against various pathogens.

Anti-inflammatory Properties

Pyrazolone derivatives are well-documented for their anti-inflammatory effects. The compound's structure supports potential inhibition of inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Anticancer Potential

Research on related pyrazolone derivatives has shown promise in anticancer activity. The unique combination of functional groups in this compound may enhance its efficacy against certain cancer cell lines.

Study 1: Antimicrobial Assessment

A study evaluated the antimicrobial activity of several pyrazolone derivatives, including variants of the target compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that similar compounds could inhibit pro-inflammatory cytokines in macrophages. This mechanism points to the potential of the target compound in reducing inflammation through modulation of immune responses .

Study 3: Anticancer Activity

A recent investigation into pyrazolone derivatives revealed cytotoxic effects on various cancer cell lines, including breast and colon cancer. The study suggested that the structural features of these compounds significantly influence their anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyrazol-3-one family, which is extensively studied for diverse pharmacological activities. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties Reference
Target Compound (3,5-dichlorophenyl)amino, 1,1-dioxidotetrahydrothiophen-3-yl ~458.36* N/A High lipophilicity (Cl groups), sulfone enhances solubility
(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (2,4-dichlorophenyl)amino, 2,4-dimethylphenyl 458.36 N/A Antimicrobial activity (thiadiazole linkage)
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one Acetyl, 2-nitrophenyl 273.24 170 Nitro group enhances electrophilicity; IR: ν(C=O)=1702 cm⁻¹
(4E)-2-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one 4-chlorophenyl, 4-fluorophenylamino ~360.80* N/A Halogenated aryl groups improve receptor binding
2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Benzylidene, 1,1-dioxidotetrahydrothiophen-3-yl ~318.34* N/A Sulfone group aids crystallinity

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 3,5-dichlorophenyl group may confer stronger antimicrobial properties compared to the 2,4-dichlorophenyl analog , as meta-substitution often enhances steric and electronic interactions with biological targets.

Spectroscopic Differences: The acetyl and nitro groups in ’s compound result in distinct IR peaks (e.g., ν(C=O)=1702 cm⁻¹, ν(NO₂)=1552 cm⁻¹), absent in the target compound. This highlights the target’s simpler vibrational profile, dominated by C=N and N-H stretches .

Thermal Stability :

  • While melting points are unavailable for the target compound, derivatives like the 2-nitrophenyl analog () melt at 170°C, suggesting that bulkier substituents (e.g., sulfones) might further elevate thermal stability due to increased molecular rigidity .

Structural Analogues in Drug Development :

  • Compounds with triazolopyridazine () or thiadiazole () substituents exhibit varied binding modes in kinase inhibition assays, whereas the target’s tetrahydrothiophene sulfone may favor interactions with sulfur-binding enzyme pockets .

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